1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole

Medicinal Chemistry Synthetic Organic Chemistry sGC Stimulator Synthesis

This methoxycarbonyl-protected indazole (CAS 170632-13-0) is the essential synthetic precursor to YC-1, not a substitute for the active hydroxymethyl analog. The 5-methoxycarbonyl group serves as a protected handle enabling selective late-stage reduction to YC-1 (using Ca(BH4)2·2THF) after other synthetic manipulations are complete. Critical for medicinal chemistry SAR programs exploring furan C5-position modifications—direct procurement of YC-1 (CAS 170632-47-0) cannot support controlled diversification without additional protecting-group chemistry. This precursor is biologically inactive in sGC activation and antiplatelet assays, ensuring it serves exclusively as a synthetic intermediate. 98% purity. For sGC stimulator development and YC-1 analog synthesis only.

Molecular Formula C20H16N2O3
Molecular Weight 332.4 g/mol
CAS No. 170632-13-0
Cat. No. B3034407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole
CAS170632-13-0
Molecular FormulaC20H16N2O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4
InChIInChI=1S/C20H16N2O3/c1-24-20(23)18-12-11-17(25-18)19-15-9-5-6-10-16(15)22(21-19)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3
InChIKeyLJADKHFBAHDMDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole (CAS 170632-13-0): Procurement Profile and Chemical Identity of the YC-1 Precursor


1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole (CAS 170632-13-0) is the methyl ester derivative and direct synthetic precursor to YC-1 (Lificiguat; CAS 170632-47-0, 3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole). This compound belongs to the benzylindazole class and serves as a protected intermediate in the multi-step synthesis of YC-1, wherein the 5-methoxycarbonyl group on the furan ring is reduced to the 5′-hydroxymethyl moiety that is essential for the pharmacological activity of YC-1 [1]. As the progenitor scaffold from which Riociguat® (the first FDA-approved sGC stimulator for pulmonary hypertension) was ultimately derived, this methoxycarbonyl-protected indazole represents a critical node in the sGC stimulator pharmacophore evolution pathway [2]. The compound has a molecular formula of C20H16N2O3 and a molecular weight of 332.4 g/mol [1].

Why Generic 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole Substitution Fails: Synthetic Intermediate vs. Active Pharmaceutical Scaffold


Procurement of this specific methoxycarbonyl-protected indazole (CAS 170632-13-0) cannot be substituted with the pharmacologically active hydroxymethyl analog YC-1 (CAS 170632-47-0) because the two compounds serve fundamentally distinct research and synthetic purposes. The 5-methoxycarbonyl-2-furyl moiety functions as a protected synthetic handle that enables selective transformations in multi-step reaction sequences—most notably the controlled reduction to the hydroxymethyl group using reagents such as Ca(BH4)2·2THF . In contrast, the free hydroxymethyl group of YC-1 is essential for direct sGC activation (EC50 = 18.6 μM on purified sGC), antiplatelet aggregation (IC50 = 11.7–14.6 μM against collagen), and HIF-1α inhibition (IC50 = 1.2 μM) [1][2]. Furthermore, structure-activity relationship studies have established that modifications at the furan C5 position dramatically alter biological activity—the methoxycarbonyl group ablates the pharmacological properties that define the YC-1 pharmacophore, rendering this precursor biologically inactive for the assays in which YC-1 is employed [3]. Substituting one for the other in either a synthetic pathway or a biological assay will yield either failed reactions or null results.

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole (CAS 170632-13-0): Quantitative Differentiation Evidence vs. Closest Analogs and Functional Alternatives


Synthetic Utility: Methoxycarbonyl Protection Enables Selective Reduction to Pharmacologically Active YC-1

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole (CAS 170632-13-0) is the essential protected precursor for synthesizing the pharmacologically active sGC stimulator YC-1 (CAS 170632-47-0). The methoxycarbonyl ester at the furan C5 position serves as a masked hydroxymethyl group that can be selectively reduced using Ca(BH4)2·2THF in THF at room temperature to yield 3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole . Without this protected intermediate, direct handling of the free hydroxymethyl-containing indazole during earlier synthetic steps would introduce undesired side reactions and reduce overall yield. YC-1 analogs with alternative C5 substituents—such as carboxylic acid, aldehyde, or unsubstituted furan—exhibit substantially reduced or abolished antiplatelet activity in SAR studies [1].

Medicinal Chemistry Synthetic Organic Chemistry sGC Stimulator Synthesis

Dual-Mechanism sGC Activation and PDE5 Inhibition: Distinguishing YC-1 from Second-Generation sGC Stimulators

YC-1 (the hydroxymethyl derivative of CAS 170632-13-0) exhibits a unique dual pharmacological mechanism—direct sGC activation combined with phosphodiesterase type 5 (PDE5) inhibition—that is absent in later-generation sGC stimulators. YC-1 inhibits PDE5 with an IC50 of 31.9 μM (pIC50 = 4.5), thereby simultaneously elevating cGMP production (via sGC stimulation; EC50 = 18.6 ± 2.0 μM on purified sGC) and inhibiting cGMP degradation [1][2]. In contrast, optimized sGC stimulators such as BAY 41-8543 lack PDE5 inhibitory activity entirely, as confirmed by direct comparative pharmacological profiling [3]. BAY 41-8543 achieves substantially higher potency (IC50 = 0.09 μM against collagen-mediated human platelet aggregation) through exclusive sGC stimulation without off-target PDE5 engagement [3].

Cardiovascular Pharmacology Enzymology Drug Discovery

sGC Activation Potency: YC-1 vs. Second-Generation sGC Stimulators (BAY 41-2272, BAY 41-8543, Riociguat)

YC-1 (the hydroxymethyl derivative) activates purified soluble guanylyl cyclase with an EC50 of 18.6 ± 2.0 μM [1]. In contrast, second-generation sGC stimulators derived from the Y-1 scaffold exhibit substantially greater potency. BAY 41-2272 inhibits collagen-induced platelet aggregation with an IC50 of 36 nM (approximately 325-fold more potent than YC-1) and induces relaxation of phenylephrine-preconstricted rabbit aorta rings with an IC50 of 0.30 μM (approximately 6-fold more potent than YC-1) . BAY 41-8543 inhibits collagen-mediated aggregation in washed human platelets with an IC50 of 0.09 μM [2]. Riociguat (BAY 63-2521), the first FDA-approved sGC stimulator for pulmonary hypertension, was derived directly from the YC-1 structure and exhibits vasorelaxant potency with an IC50 of 120 nM on rabbit aorta .

Enzymology Drug Discovery Platelet Biology

HIF-1α Inhibition: YC-1 Polypharmacology vs. Selective sGC Stimulators

YC-1 (the hydroxymethyl derivative) is a dual-mechanism agent that inhibits hypoxia-inducible factor-1α (HIF-1α) independently of its sGC-activating properties. YC-1 inhibits hypoxia-induced HIF-1 transcriptional activity with IC50 values ranging from 1.2 μM to 14.8 μM depending on cell line and assay conditions: 1.2 μM in HeLa cells (luciferase reporter assay, 12 hr) , 13.8 μM in Hep3B cells (HRE reporter assay), and 14.8 μM in U251HRE cells . Mechanistically, YC-1 completely blocks HIF-1α expression at the post-transcriptional level, an effect linked to the oxygen-sensing pathway rather than sGC activation . In contrast, second-generation sGC stimulators including BAY 41-2272, BAY 41-8543, and riociguat lack HIF-1α inhibitory activity and function as selective sGC modulators [1].

Cancer Biology Hypoxia Signaling Polypharmacology

Vasorelaxation Potency and Tissue Selectivity: YC-1 vs. Isoliquiritigenin and sGC Stimulators

YC-1 (the hydroxymethyl derivative) induces concentration-dependent relaxation of endothelial-free rat aortic rings precontracted with phenylephrine (3 μM), with an EC50 of 1.9 μM [1]. In comparison, isoliquiritigenin—a structurally distinct sGC activator—exhibits an EC50 of 9.4 μM under identical conditions, making YC-1 approximately 5-fold more potent in this vascular preparation [1]. Furthermore, the vasorelaxant effect of YC-1 develops faster than that of isoliquiritigenin, and YC-1 is potentiated by co-treatment with isoliquiritigenin (10 μM) [1]. In rabbit corpus cavernosum smooth muscle tissue, YC-1 relaxes tissue strips with an EC50 of 8.4 μM [2]. YC-1 (3 μM) also produces a leftward shift of the glyceryl trinitrate (GTN) concentration-response curve and significantly decreases the EC50 for GTN-induced relaxation in both GTN-tolerant and non-tolerant rat aortic rings (P < 0.05) [3].

Vascular Pharmacology Smooth Muscle Physiology Nitric Oxide Signaling

cGMP Elevation Magnitude and Synergy with Nitric Oxide/Carbon Monoxide: YC-1 vs. Selective sGC Stimulators

YC-1 (the hydroxymethyl derivative) exhibits a unique activation profile on soluble guanylyl cyclase characterized by modest direct stimulation but profound synergistic potentiation with gaseous ligands. YC-1 alone activates purified sGC only approximately 10-fold; however, it potentiates CO- and NO-dependent activation of sGC, resulting in stimulation of highly purified enzyme that may be several hundred- to several thousand-fold [1]. In human recombinant sGC assays, YC-1 (EC50 = 6.5 μM alone) combined with sodium nitroprusside (100 μM) dramatically reduces the EC50 to 4.5 nM and produces a remarkable 2,200-fold stimulation of enzyme activity [2]. YC-1 at 200 μM increases the activity of purified sGC 12-fold with an ED50 of 20 μM in the absence of NO or CO [3]. This synergistic property distinguishes YC-1 from second-generation sGC stimulators, which were optimized for higher basal potency but may exhibit different synergy profiles.

Second Messenger Signaling Enzymology Heme-Dependent Activation

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole (CAS 170632-13-0): Optimized Research and Industrial Application Scenarios


Synthetic Intermediate for Custom YC-1 Derivative Synthesis

This methoxycarbonyl-protected indazole (CAS 170632-13-0) is the optimal starting material for medicinal chemistry laboratories synthesizing novel YC-1 analogs with modified furan C5 substituents. The methoxycarbonyl ester serves as a protected hydroxymethyl precursor that can be selectively reduced to the active hydroxymethyl group (using Ca(BH4)2·2THF) only after other synthetic manipulations are complete, thereby preserving synthetic flexibility and enabling late-stage diversification [1]. This contrasts with direct procurement of YC-1 (CAS 170632-47-0), which contains the free hydroxymethyl group and cannot undergo further controlled C5 modifications without protecting group chemistry. Structure-activity relationship studies have established that furan C5 substitution dramatically affects antiplatelet activity, sGC activation, and HIF-1α inhibition [2], making this protected precursor essential for systematic SAR exploration.

Historical Control and Benchmarking in sGC Stimulator Development

YC-1 (the hydroxymethyl derivative derived from CAS 170632-13-0) serves as the essential historical control compound for benchmarking novel sGC stimulators. As the prototype benzylindazole sGC stimulator first synthesized in 1994, YC-1 established the pharmacophore from which all subsequent clinical sGC stimulators—including Riociguat® (BAY 63-2521), BAY 41-2272, and BAY 41-8543—were derived [1]. The methoxycarbonyl precursor enables laboratories to independently synthesize YC-1 for use as an internal reference standard in sGC activation assays, with well-characterized EC50 values (18.6 μM on purified sGC; 1.9 μM vasorelaxation) against which new compounds can be directly compared [2][3]. This scenario is particularly relevant for drug discovery programs seeking to demonstrate improved potency or selectivity relative to the historical benchmark compound.

Dual-Mechanism Polypharmacology Studies (sGC + HIF-1α + PDE5)

YC-1 (derived from CAS 170632-13-0) is uniquely positioned as the only well-characterized tool compound that simultaneously modulates three pharmacologically relevant targets: soluble guanylyl cyclase (EC50 = 18.6 μM direct activation; 2,200-fold potentiation with NO) [1], hypoxia-inducible factor-1α (IC50 = 1.2–14.8 μM transcriptional inhibition) [2], and phosphodiesterase type 5 (IC50 = 31.9 μM) [3]. This polypharmacology profile is absent in selective second-generation sGC stimulators (BAY 41-2272, BAY 41-8543, riociguat), which lack PDE5 inhibition and HIF-1α activity [4]. Consequently, YC-1 is the appropriate tool compound for investigations examining the integrated effects of cGMP elevation, HIF-1α suppression, and PDE5 inhibition in disease models such as cancer, pulmonary hypertension with hypoxic components, or ischemia-reperfusion injury where multiple pathways converge.

Nitrate Tolerance Reversal and NO-Synergy Research

YC-1 (derived from CAS 170632-13-0) demonstrates a unique capacity to enhance vascular responsiveness to nitrovasodilators under conditions of nitrate tolerance—a property not uniformly shared across all sGC stimulators. In rat aortic rings, YC-1 (3 μM) produces a significant leftward shift of the glyceryl trinitrate concentration-response curve and decreases the EC50 for GTN-induced relaxation in both GTN-tolerant and non-tolerant vessels (P < 0.05) [1]. This distinguishes YC-1 from other vasodilators and makes it the preferred tool compound for studies investigating the mechanisms of nitrate tolerance and the therapeutic potential of sGC stimulators in overcoming tolerance to organic nitrates. The extensive documentation of YC-1's synergistic interactions with NO donors (EC50 reduction from 6.5 μM to 4.5 nM with SNP co-treatment) [2] further supports its use in NO-signaling synergy research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.